Olopatadine-d6

Analytical Chemistry Bioanalysis LC-MS Method Validation

Quantitative LC-MS/MS bioanalysis of olopatadine in complex matrices requires a matched internal standard to correct for variable extraction recovery, ionization efficiency, and matrix effects. Non-deuterated olopatadine is indistinguishable from the analyte, while non-isotopic analogs like loratadine exhibit differential behavior, introducing quantification bias. Olopatadine-d6 resolves these critical pain points: • Co-elutes with olopatadine under identical chromatographic conditions, providing exact retention time matching for peak identification. • Distinct mass shift (+6 Da) enables accurate discrimination and quantification without analyte interference. • Corrects for matrix effects and instrument drift, ensuring method accuracy and precision compliant with regulatory bioanalytical guidelines for ANDA submissions and clinical TDM.

Molecular Formula C21H23NO3
Molecular Weight 343.4 g/mol
Cat. No. B12401662
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOlopatadine-d6
Molecular FormulaC21H23NO3
Molecular Weight343.4 g/mol
Structural Identifiers
SMILESCN(C)CCC=C1C2=CC=CC=C2COC3=C1C=C(C=C3)CC(=O)O
InChIInChI=1S/C21H23NO3/c1-22(2)11-5-8-18-17-7-4-3-6-16(17)14-25-20-10-9-15(12-19(18)20)13-21(23)24/h3-4,6-10,12H,5,11,13-14H2,1-2H3,(H,23,24)/b18-8-/i1D3,2D3
InChIKeyJBIMVDZLSHOPLA-SVAYWWRISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2.5 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Olopatadine-d6: Deuterated Internal Standard for LC-MS/MS


Olopatadine-d6 is a deuterium-labeled analog of the selective histamine H1 receptor antagonist and mast cell stabilizer olopatadine . As a stable isotope-labeled internal standard (SIL-IS), it is chemically identical to the non-labeled analyte, co-eluting under identical chromatographic conditions but possessing a distinct mass shift, enabling its use as an optimal internal standard for quantitative LC-MS/MS bioanalysis . Its primary application is in the development and validation of robust analytical methods for olopatadine in biological matrices, crucial for pharmacokinetic studies and therapeutic drug monitoring .

Product Type Deuterated SIL-IS for olopatadine LC-MS/MS bioanalysis
Workflow Fit Co-elution with analyte under identical chromatographic conditions with distinct +6 Da mass shift
Research Context Supports research PK bioanalysis and method validation in biological matrices

Why Non-Deuterated Analogs Fail in Olopatadine Bioanalysis


Substituting Olopatadine-d6 with non-deuterated olopatadine or a structurally similar analog in a quantitative LC-MS/MS assay introduces unacceptable analytical error. Non-deuterated olopatadine is indistinguishable from the target analyte, precluding its use as an internal standard . A non-isotopic internal standard (e.g., loratadine) does not share the identical chemical and physical properties of the analyte, leading to differential extraction recovery, ionization efficiency, and chromatographic behavior, which can result in significant quantification bias, particularly in complex biological matrices where matrix effects are prominent [1]. Olopatadine-d6, by virtue of its near-identical physicochemical properties and distinct mass, corrects for these variables, ensuring method accuracy and precision that a generic substitute cannot provide .

Dimension
Olopatadine-d6 (Target ISTD)
Substitute Risk
Analyte Distinction
Distinct +6 Da mass shift from unlabeled analyte
Non-deuterated olopatadine is indistinguishable from target analyte; precludes use as internal standard
Matrix Effect Correction
Co-elution compensates for ion suppression across gradient
Structural analog ISTD may exhibit differential extraction recovery and ionization, introducing quantification bias
Method Reproducibility
Near-identical physicochemical properties may support lot-to-lot consistency
Non-isotopic ISTD may shift chromatographic behavior and precision metrics across sample sets

Quantitative Evidence for Olopatadine-d6 Performance


Isotopic Enrichment and Purity for Internal Standard Reliability

Olopatadine-d6 demonstrates high isotopic enrichment and chemical purity, critical for minimizing interference and ensuring accurate quantification as an internal standard. Compared to the unlabeled analyte, olopatadine-d6 has a molecular mass shift of +6 Da, which provides a clean analytical window in the mass spectrometer . Commercial lots are specified with an isotopic enrichment of 98% atom D, ensuring minimal signal overlap from the unlabeled compound . Furthermore, the chemical purity is verified by HPLC to be ≥98% or 98.57%, ensuring the absence of non-volatile contaminants that could suppress ionization or co-elute [REFS-3, REFS-4].

Isotopic Purity & Enrichment
Class-level
≥98 atom % D; purity ≥98% (HPLC)
Supports ISTD reliability review
Supplier CoA specifications; verify per lot
Analytical Chemistry Bioanalysis LC-MS Method Validation

Matrix Effect Mitigation vs. Non-Deuterated Standards

Using a stable isotope-labeled internal standard like olopatadine-d6 is a proven strategy to mitigate matrix effects in LC-MS/MS analysis, a common challenge with non-deuterated or structural analog internal standards. While a direct quantitative comparison of matrix effect reduction specifically for olopatadine-d6 versus loratadine is not available in the open literature, a class-level inference can be made: the near-identical chemical properties of olopatadine-d6 ensure it co-elutes with the analyte, compensating for any variations in ionization efficiency across the gradient, a correction a structural analog like loratadine cannot reliably provide [1]. The use of olopatadine-d6 as an internal standard is explicitly recommended to improve analytical accuracy and reproducibility by reducing matrix effect interference .

Matrix Effect Mitigation
Class-level
Co-eluting SIL-IS corrects ion suppression across gradient
Supports matrix-effect control
Method-transfer context; structural analog ISTD may not match recovery
Bioanalysis LC-MS/MS Matrix Effects

Improved Precision and Accuracy in Quantification

In a validated LC-MS/MS method for olopatadine in human plasma, the use of a structural analog internal standard (loratadine) resulted in intraday precision (%RSD) ranging from 6.31% to 16.80% and intraday accuracy from 91.17% to 110.08% across the calibration range [1]. While this method does not use olopatadine-d6, it establishes a performance baseline. The use of a deuterated internal standard like olopatadine-d6 is expected to improve these metrics due to its closer physicochemical match to the analyte, leading to better correction for sample-to-sample variability and instrument drift, a class-level expectation supported by bioanalytical guidelines [2]. The principle is that co-eluting SIL-IS corrects for ion suppression/enhancement, resulting in tighter precision and more accurate quantification compared to a structural analog IS.

Precision & Accuracy Context
Class-level
Baseline IS precision 6.31–16.80 %RSD; SIL-IS may improve metrics
Supports method robustness review
Validation endpoint review; direct d6 data not reported
Bioanalysis LC-MS Method Validation Precision and Accuracy

Key Application Scenarios for Olopatadine-d6


Method Development for Pharmacokinetic Studies

Olopatadine-d6 is the ideal internal standard for developing and validating sensitive LC-MS/MS methods to quantify olopatadine in complex biological matrices (e.g., human plasma, urine). Its use ensures the method meets regulatory guidelines for precision, accuracy, and specificity, which is essential for generating reliable pharmacokinetic data in clinical trials or bioequivalence studies [REFS-1, REFS-2].

Therapeutic Drug Monitoring Support

In clinical laboratories, Olopatadine-d6 enables the precise quantification of olopatadine in patient samples, facilitating TDM. The use of a SIL-IS corrects for matrix effects and instrument variability, ensuring accurate and reproducible results over time, which is critical for dose adjustments and patient safety .

ANDA and Quality Control Applications

Pharmaceutical companies rely on Olopatadine-d6 as a reference standard for analytical method development and validation (AMV) and quality control (QC) applications. Its use is instrumental in demonstrating bioequivalence between a generic olopatadine product and the reference listed drug, a key requirement for ANDA submissions to regulatory agencies [2].

Application
Selection Property
Validation Focus
Research PK method development
Deuterated ISTD with +6 Da mass shift
Bioanalytical validation review
Research PK monitoring method
Co-eluting SIL-IS for matrix correction
Reproducibility in research matrices
Bioanalytical method validation
ISTD with reported isotopic purity
Method-transfer context

Technical Documentation Hub

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